cis-Octahydropyrrolo[3,4-b]pyridine
Overview
Description
cis-Octahydropyrrolo[3,4-b]pyridine is a heterocyclic compound characterized by its unique structure, which includes a pyrrolidine ring fused with a pyridine ring. This compound has the molecular formula C7H14N2 and a molecular weight of 126.2 g/mol . It is known for its potential pharmaceutical applications, particularly as an intermediate in the synthesis of moxifloxacin, an antibiotic used to treat bacterial infections .
Preparation Methods
The preparation of cis-Octahydropyrrolo[3,4-b]pyridine involves several synthetic routes. One common method includes the reduction of dimethyl 2,3-pyridinedicarboxylate to 2,3-dihydroxymethylpyridine using a reducing agent. This intermediate is then converted to 2,3-dihalomethylpyridine using halogenated sulfoxide. In the presence of an alkali, the 2,3-dihalomethylpyridine undergoes a cyclization reaction with benzyl amine to form 6-benzyl-pyrrolo[3,4-b]pyridine. Finally, hydrogenation of this intermediate yields this compound . This method is advantageous due to its simplicity, availability of raw materials, and mild reaction conditions, making it suitable for industrial production .
Chemical Reactions Analysis
cis-Octahydropyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of more saturated derivatives.
Common reagents used in these reactions include halogenated sulfoxides, reducing agents like hydrogen, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
cis-Octahydropyrrolo[3,4-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-Octahydropyrrolo[3,4-b]pyridine and its derivatives involves interactions with various molecular targets and pathways. For instance, as an intermediate in the synthesis of moxifloxacin, it contributes to the antibiotic’s ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
cis-Octahydropyrrolo[3,4-b]pyridine can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit various biological activities, including antimicrobial and antiviral properties.
Pyrrolopyridine derivatives: Similar to this compound, these compounds have a pyridine ring fused with a pyrrole ring and are studied for their potential pharmaceutical applications.
The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of moxifloxacin, highlighting its importance in pharmaceutical research and development .
Properties
IUPAC Name |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252010 | |
Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151213-42-2 | |
Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151213-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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